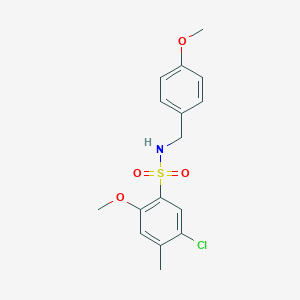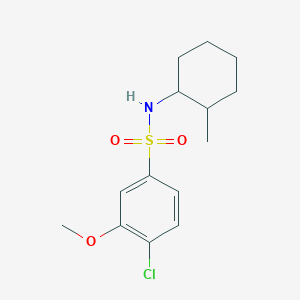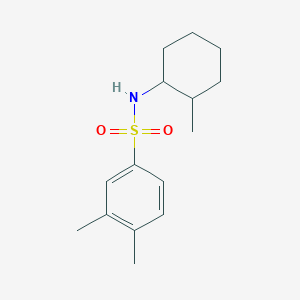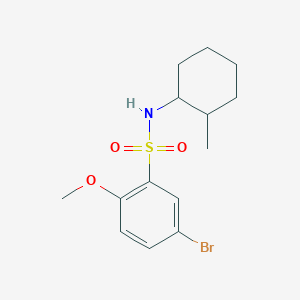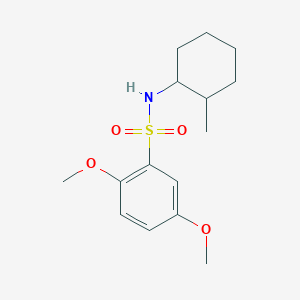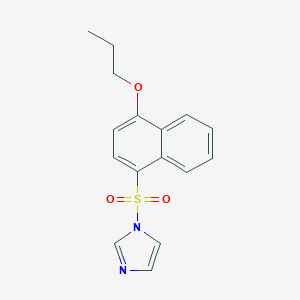
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide, also known as MDL-73811, is a chemical compound used in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor and has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide may increase the availability of serotonin in the brain, which can lead to improvements in mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide can increase the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine, in various regions of the brain. It has also been shown to have anti-inflammatory effects and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more precise manipulation of this pathway. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitters and other signaling pathways in the brain.
Future Directions
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of depression and anxiety. Additionally, further studies are needed to better understand its mechanism of action and potential effects on other neurotransmitter systems. Finally, research into the development of more selective and potent compounds targeting the serotonin 5-HT1A receptor may lead to the discovery of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide involves several steps, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine, followed by chlorination with thionyl chloride. The resulting product is then purified through column chromatography.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been studied in clinical trials for its potential use in humans.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H16ClNO4S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16ClNO4S/c1-10-6-16(11(2)5-13(10)17)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
InChI Key |
HUQBFPUOMSIZRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



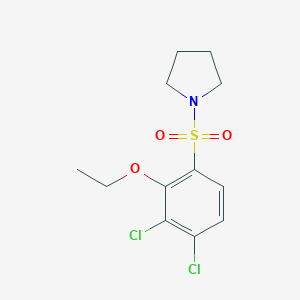
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
